Product packaging for Genistein7,4'-di-O-beta-D-glucopyranoside(Cat. No.:)

Genistein7,4'-di-O-beta-D-glucopyranoside

Cat. No.: B12308868
M. Wt: 594.5 g/mol
InChI Key: OUJDQONJYHNTDX-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid and Isoflavone (B191592) Glycoside Research

Flavonoids are a large class of plant secondary metabolites, and isoflavones represent a significant subclass, sharing a characteristic C6-C3-C6 carbon skeleton. nih.govrsc.org In nature, flavonoids and isoflavones are frequently found in their glycosylated forms, meaning they are attached to one or more sugar molecules. nih.govresearchgate.netroehampton.ac.uk This glycosylation is a key aspect of their natural diversity and function within plants.

The study of isoflavone glycosides has a long history, dating back to the 19th-century isolation of ononin (B1677330) (formononetin 7-O-β-D-glucopyranoside) from Ononis spinosa. nih.gov Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside is part of this broad field of research, which seeks to identify, isolate, and characterize the vast array of isoflavone glycosides found in the plant kingdom. nih.gov Research in this area explores how the type and position of sugar moieties influence the chemical and biological profiles of the parent isoflavone. nih.govresearchgate.net The development of chemical and biotechnological methods, including enzymatic synthesis, has been crucial for producing and studying these complex molecules. nih.govresearchgate.net

Significance of Glycosylation in Isoflavone Bioactivity and Stability

Glycosylation, the attachment of sugar units to a molecule, has a profound impact on the physicochemical properties of isoflavones like genistein. nih.govresearchgate.net The addition of sugar moieties, as seen in Genistein 7,4'-di-O-beta-D-glucopyranoside, significantly alters characteristics such as water solubility, stability, and ultimately, bioactivity. nih.govresearchgate.netmdpi.com

Key Impacts of Glycosylation:

Solubility and Stability: Isoflavone aglycones, such as genistein, often have poor water solubility, which can limit their bioavailability. mdpi.comnih.gov Glycosylation dramatically increases aqueous solubility and can enhance stability. mdpi.com For instance, research on other isoflavone glycosides has shown them to be considerably more stable in solution than their aglycone counterparts. mdpi.com Genistein 7,4'-di-O-beta-D-glucopyranoside exhibits improved solubility and dissolution rates compared to free genistein.

Bioactivity and Metabolism: The sugar attachments are not merely solubilizing agents; they can play a significant role in the molecule's biological activity. nih.govresearchgate.net While glycosylation can sometimes reduce a flavonoid's immediate bioactivity, it also influences how the compound is absorbed and metabolized. nih.gov Often, isoflavone glycosides are hydrolyzed by intestinal enzymes to release the active aglycone, which is then absorbed. nih.govroehampton.ac.ukmdpi.com However, the glycoside form itself can influence metabolic pathways and may be transported by different mechanisms. nih.gov Some studies suggest that glycosylated forms exhibit distinct biological effects from the parent aglycone. nih.govresearchgate.net For example, Genistein 7,4'-di-O-beta-D-glucopyranoside has been shown to have a significant estrogenic proliferative effect in MCF-7 cells. chemfaces.commedchemexpress.commedchemexpress.com

Overview of Research Trajectories for Genistein 7,4'-di-O-beta-D-glucopyranoside

Research on Genistein 7,4'-di-O-beta-D-glucopyranoside has followed several key trajectories, from its discovery in nature to the evaluation of its biological potential.

Isolation and Synthesis: A primary research focus has been the isolation and structural elucidation of this compound from natural sources like Sophora japonica. chemfaces.com Alongside isolation, both chemical and enzymatic methods for its synthesis have been explored. nih.govrsc.org Enzymatic synthesis, using specific glycosyltransferase enzymes, offers a method to attach glucose molecules to genistein at predetermined positions. These synthetic approaches are vital for producing sufficient quantities for further biological study. nih.gov

Biological Activity Studies: A significant area of investigation is the compound's biological effects. Studies have demonstrated its potent antioxidant activity, assessed by its ability to scavenge DPPH radicals and inhibit lipid peroxidation. In cellular models, it has been shown to suppress the production of pro-inflammatory cytokines in LPS-stimulated macrophages. Furthermore, its estrogenic activity has been noted through its proliferative effect on MCF-7 breast cancer cells. chemfaces.commedchemexpress.commedchemexpress.com

Comparative Bioavailability and Stability: Research has also focused on comparing the properties of Genistein 7,4'-di-O-beta-D-glucopyranoside with its aglycone, genistein. In vitro studies indicate that the diglucoside has improved solubility and a higher metabolic stability in simulated gastrointestinal fluids, suggesting the potential for enhanced oral bioavailability compared to free genistein.

Data Tables

Table 1: Comparative Properties of Genistein and its Diglucoside Derivative

PropertyGenistein (Aglycone)Genistein 7,4'-di-O-beta-D-glucopyranosideSource
Water Solubility PoorImproved mdpi.comnih.gov
Metabolic Stability LowerHigher (in simulated gastrointestinal fluids)
Bioavailability Limited by solubilityPotentially enhanced oral bioavailability
Key Biological Activities Antioxidant, anti-inflammatory, estrogenicAntioxidant, anti-inflammatory, estrogenic chemfaces.comnih.govmedchemexpress.com

Table 2: Natural Sources and Synthesis of Genistein 7,4'-di-O-beta-D-glucopyranoside

AspectDetailsSource
Natural Occurrence Aerial parts of Lupinus hartwegi, seeds of Sophora japonica chemfaces.com
Synthesis Methods Chemical synthesis (e.g., phase transfer catalysis), Enzymatic synthesis (using glycosyltransferases) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O15 B12308868 Genistein7,4'-di-O-beta-D-glucopyranoside

Properties

IUPAC Name

5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJDQONJYHNTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Phytochemical Distribution

Plant Sources and Isolation Methodologies

Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside is a naturally occurring isoflavone (B191592) glycoside, a class of secondary metabolites prevalent in certain plant families.

This compound is predominantly found in leguminous plants (family Fabaceae). Research has confirmed its presence in various species, where it exists alongside other related isoflavonoids. The isolation of Genistein 7,4'-di-O-beta-D-glucopyranoside has been documented from several key leguminous sources.

It has been successfully isolated from the aerial parts of Lupinus hartwegii and the seeds of Sophora japonica. chemfaces.com Studies on Sophora japonica have identified a variety of isoflavone glycosides, including the target compound. chemfaces.comnih.govresearchgate.net While soybeans (Glycine max) are a well-known source of isoflavones like genistein and its primary glucoside, genistin (B1671436), Genistein 7,4'-di-O-beta-D-glucopyranoside can also be extracted from them. researchgate.net The leaves of Pongamia pinnata are another source of diverse isoflavonoid (B1168493) glycosides. nih.govresearchgate.net Additionally, the compound has been identified in Ammopiptanthus nanus. medchemexpress.com

Table 1: Documented Plant Sources of Genistein 7,4'-di-O-beta-D-glucopyranoside

Plant Species Family Part(s) Used for Isolation Reference(s)
Lupinus hartwegii Fabaceae Aerial Parts chemfaces.com
Sophora japonica Fabaceae Seeds, Pericarps chemfaces.comnih.govresearchgate.net
Glycine max (Soybean) Fabaceae Seeds
Ammopiptanthus nanus Fabaceae Not Specified medchemexpress.com
Pongamia pinnata Fabaceae Leaves nih.govresearchgate.net

The isolation of isoflavone glycosides from plant biomass is a multi-step process designed to separate these specific molecules from a complex mixture of plant compounds. The general workflow involves extraction, fractionation, and purification.

The initial step typically involves solvent extraction from the plant material. google.com A common method for producing isoflavones from soybean flour, for example, consists of three main stages: extraction, hydrolysis, and crystallization. aiche.org Various solvents can be employed, with 70% ethanol (B145695) and acetone (B3395972) being frequently mentioned. nih.govgoogle.com Advanced extraction techniques such as ultrasound-assisted extraction (UAE) and heat-reflux extraction can be used to improve efficiency. nih.gov

Following extraction, the crude extract is subjected to separation and purification processes. A three-step method involving extraction, fractionation on a reverse-phase matrix, and subsequent crystallization is a patented process for isolating isoflavones. google.com Column chromatography is a critical technique for separating individual isoflavones from the extract. google.com High-performance liquid chromatography (HPLC) is extensively used for the final analysis, quantification, and purification of these compounds. nih.govresearchgate.net

While many processes include a hydrolysis step to convert glycosides into their aglycone forms (e.g., genistein), this is often because the aglycones are considered more biologically active. nih.govwikipedia.org However, for the isolation of the glycoside itself, this step is omitted, and purification techniques focus on the larger, more polar glycosylated molecule. google.com

Table 2: Summary of Techniques for Isoflavone Glycoside Extraction and Purification

Technique Description Purpose Reference(s)
Solvent Extraction Use of solvents like ethanol or acetone to dissolve isoflavones from plant matrix. Initial removal of compounds from biomass. google.comnih.govgoogle.com
Ultrasound-Assisted Extraction (UAE) Application of ultrasonic waves to enhance solvent penetration and extraction efficiency. Increase yield and reduce extraction time. nih.gov
Heat-Reflux Extraction Continuous boiling and condensation of a solvent to extract compounds. Efficient extraction, particularly for less soluble compounds. nih.gov
Column Chromatography Separation of compounds based on their differential adsorption to a stationary phase. Fractionation of the crude extract to isolate specific isoflavones. google.com
Crystallization Process of forming a solid, crystalline structure from a solution. Final purification step to achieve a high-purity product. google.comaiche.org
High-Performance Liquid Chromatography (HPLC) High-pressure separation technique for identifying, quantifying, and purifying compounds. Analysis and purification of individual isoflavone glycosides. nih.govresearchgate.net

Comparative Analysis of Genistein Glycoside Distribution Profiles

The concentration and distribution of genistein glycosides are not uniform throughout the plant; they vary significantly between different plant parts, across different species, and even within cultivars of the same species. rsc.orgresearchgate.net

In soybeans, for instance, the distribution of isoflavones within the mature seed is highly compartmentalized. The highest concentration of all isoflavones is found in the hypocotyl (the embryonic axis), with a lower concentration in the cotyledons (the seed leaves). The seed coat contains almost negligible amounts. frontiersin.org Furthermore, the profile of isoflavone derivatives can differ, with daidzein (B1669772) and its glycosides being more abundant in the hypocotyl compared to other isoflavones. frontiersin.org

A broad survey of over 80 leguminous taxa highlighted the vast differences in isoflavone content among species. umich.edu For example, while soybeans are a primary source, other legumes like Psoralea corylifolia (Indian bread root) were found to contain remarkably high concentrations of genistein. umich.edu Studies on various Trifolium (clover) species also reveal that the distribution of isoflavones like daidzein and genistein differs between leaves, stems, and flowers, with no single pattern applying to all species. researchgate.net

The developmental stage of the plant also plays a crucial role. In developing soybean seedlings, the distribution of flavonoids and isoflavonoids changes as the plant matures. rsc.org Generally, isoflavones in plants exist predominantly as glycosides; studies have shown that up to 99% of isoflavonoid compounds in soy are in their glycosylated forms, such as genistin (genistein 7-O-glucoside). wikipedia.org

Ecological and Agronomic Implications of Phytochemical Presence

The presence of Genistein 7,4'-di-O-beta-D-glucopyranoside and other isoflavonoids in plants is not incidental; these compounds fulfill critical ecological and defensive roles. researchgate.netnih.govnih.gov

One of their primary functions is to act as phytoalexins, which are antimicrobial compounds produced by plants to defend against pathogenic microorganisms. frontiersin.orgnih.govnih.gov An accumulation of isoflavonoids is often observed when plants are under attack from fungi, bacteria, or viruses, indicating their role in the plant's immune response. frontiersin.orgnih.gov

Furthermore, isoflavones are key signaling molecules in the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria, such as Rhizobium. frontiersin.orgnih.gov These compounds are exuded by the plant roots into the soil, where they attract the bacteria and trigger the expression of bacterial genes necessary for nodule formation. rsc.orgnih.govnih.gov This symbiosis is vital for biological nitrogen fixation, allowing the plant to convert atmospheric nitrogen into a usable form, which reduces the need for external nitrogen fertilizers and enriches the soil. rsc.orgfrontiersin.org

From an agronomic perspective, the isoflavone content of crops is influenced by both genetic and environmental factors. researchgate.net While the genetic makeup of a cultivar sets the potential for isoflavone production, growing conditions can cause significant variations. researchgate.net Key environmental factors include air temperature and soil moisture. researchgate.netacs.org Studies on soybeans have shown that lower temperatures and higher soil moisture during seed development tend to produce the highest concentrations of isoflavones. researchgate.netnih.gov Conversely, high-temperature stress can lead to a decrease in isoflavone content. nih.gov These factors have important implications for agriculture, as the cultivation environment can be managed to some extent to influence the phytochemical profile of the resulting crop.

Biosynthetic Pathways and Chemoenzymatic Synthesis of Genistein 7,4 Di O Beta D Glucopyranoside

Endogenous Plant Biosynthesis Mechanisms

In plants, the synthesis of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside is a multi-step process involving the general phenylpropanoid pathway followed by specific glycosylation reactions.

Role of Glycosyltransferases in Glycosylation

The final and crucial step in the biosynthesis of Genistein 7,4'-di-O-beta-D-glucopyranoside is the sequential attachment of two glucose molecules to the genistein backbone. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). UGTs are responsible for the glycosylation of a wide array of plant secondary metabolites, and they exhibit a high degree of regio- and stereospecificity. mdpi.com

The glycosylation process utilizes an activated sugar donor, typically UDP-glucose. Plant UGTs possess a conserved sequence motif of 44 amino acids in their C-terminal domain, often referred to as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for binding the UDP-sugar donor. mdpi.comnih.gov The enzyme then facilitates the transfer of the glucosyl moiety from UDP-glucose to a specific hydroxyl group on the genistein molecule. For the formation of Genistein 7,4'-di-O-beta-D-glucopyranoside, this process occurs at the C7 and C4' positions of the isoflavone (B191592) structure.

The regioselectivity of UGTs is a key determinant of the final product. For instance, studies on Medicago truncatula have identified UGTs that can regioselectively glycosylate isoflavones. UGT71G1, for example, has been shown to glycosylate the 7-hydroxyl group of genistein. nih.gov The formation of the di-glucoside would require either a single UGT with broad specificity capable of glycosylating both the 7 and 4' positions or the concerted action of two distinct UGTs, each specific for one of the hydroxyl groups. Research has demonstrated that different UGTs can exhibit distinct regioselectivity towards the various hydroxyl groups on the flavonoid skeleton. acs.org

Precursor Molecules and Metabolic Intermediates

The biosynthesis of Genistein 7,4'-di-O-beta-D-glucopyranoside begins with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants. The primary precursor for this pathway is the amino acid L-phenylalanine. nih.gov

The key metabolic intermediates in the formation of the genistein aglycone are outlined below:

IntermediateEnzyme(s)Description
L-PhenylalaninePhenylalanine ammonia-lyase (PAL)The pathway initiates with the deamination of L-phenylalanine to form cinnamic acid. rsc.org
Cinnamic acidCinnamate 4-hydroxylase (C4H)Cinnamic acid is then hydroxylated to produce p-coumaric acid. rsc.org
p-Coumaric acid4-Coumarate:CoA ligase (4CL)p-Coumaric acid is activated by the addition of Coenzyme A to form p-coumaroyl-CoA. nih.gov
p-Coumaroyl-CoA and Malonyl-CoAChalcone (B49325) synthase (CHS)Three molecules of malonyl-CoA are condensed with one molecule of p-coumaroyl-CoA to form naringenin (B18129) chalcone. rsc.org
Naringenin chalconeChalcone isomerase (CHI)Naringenin chalcone is isomerized to naringenin. rsc.org
NaringeninIsoflavone synthase (IFS) and 2-hydroxyisoflavanone (B8725905) dehydratase (HID)Naringenin is converted to the isoflavone genistein through a two-step process catalyzed by IFS and HID. acs.org
GenisteinUDP-glycosyltransferases (UGTs)Genistein serves as the direct acceptor molecule for the two glucosyl groups, leading to the formation of Genistein 7,4'-di-O-beta-D-glucopyranoside. nih.gov

Enzymatic Synthesis and Biotransformation Strategies

The limitations of sourcing complex glycosides from plants have spurred the development of alternative chemoenzymatic and microbial production methods.

Application of Cyclodextrin Glucanotransferases (CGTases)

Cyclodextrin glucanotransferases (CGTases) are versatile enzymes capable of catalyzing transglycosylation reactions, making them valuable tools for the synthesis of glycosides. mdpi.com These enzymes can utilize inexpensive starch or cyclodextrins as glucosyl donors to glycosylate a variety of acceptor molecules, including flavonoids. mdpi.comnih.gov

The synthesis of a genistein diglucoside derivative has been successfully demonstrated using a CGTase from Paenibacillus macerans. nih.gov In this study, the CGTase was able to transfer glucose moieties to the genistein backbone, producing a mixture of mono-, di-, tri-, and tetraglucosides. nih.gov The yields of the monoglucoside and diglucoside were notably higher than the more heavily glycosylated products. nih.gov This indicates that CGTases can be effectively employed for the production of genistein diglucosides, although control over the degree of glycosylation and the specific isomeric form (e.g., 7,4'-di-O-glucoside) may require enzyme engineering or optimization of reaction conditions. nih.govnih.gov

The enzymatic synthesis of various flavonoid glycosides, including those of puerarin (B1673276) and kaempferol, using CGTases has also been reported, highlighting the broad applicability of this approach for modifying the properties of natural products. nih.govnih.gov

Microbial Systems for Glycoside Production

Microbial fermentation using genetically engineered microorganisms offers a promising platform for the scalable and cost-effective production of flavonoid glycosides. Escherichia coli and Corynebacterium glutamicum are commonly used host organisms for this purpose due to their well-characterized genetics and rapid growth. researchgate.netnih.gov

The production of genistein 7-O-glucoside has been achieved in E. coli by expressing a UGT from Medicago truncatula (UGT71G1). nih.gov In this system, feeding genistein to the engineered E. coli culture resulted in the production of approximately 20 mg/L of the 7-O-glucoside. nih.gov The synthesis of a diglucoside like Genistein 7,4'-di-O-beta-D-glucopyranoside in a microbial host would necessitate the expression of one or more UGTs with the appropriate regioselectivity.

Furthermore, engineered Corynebacterium glutamicum has been used to produce apigenin (B1666066) diglucosides. By overexpressing a glycosyltransferase from Bacillus licheniformis and genes involved in UDP-glucose synthesis, researchers were able to produce apigenin-4',7-O-β-diglucoside at a concentration of 1.7 mM. nih.gov This demonstrates the potential of microbial cell factories to synthesize flavonoid diglucosides.

The de novo production of genistein itself has also been established in E. coli, with reported yields of up to 35 mg/L from naringenin and 18.6 mg/L from p-coumaric acid under optimized conditions. Combining these genistein-producing pathways with the expression of suitable UGTs could enable the complete biosynthesis of Genistein 7,4'-di-O-beta-D-glucopyranoside from simple carbon sources.

Microbial SystemProductTiterReference
Engineered E. coliGenistein 7-O-glucoside~20 mg/L nih.gov
Engineered E. coliGenistein35 mg/L (from naringenin)
Engineered E. coliGenistein18.6 mg/L (from p-coumaric acid)
Engineered C. glutamicumApigenin-4',7-O-β-diglucoside1.7 mM nih.gov

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of the enzymatic or microbial synthesis of Genistein 7,4'-di-O-beta-D-glucopyranoside, it is crucial to optimize the reaction conditions. Key parameters that influence the outcome of the biotransformation include pH, temperature, and the concentrations of the substrate and enzyme.

pH and Temperature: Enzymes have an optimal pH and temperature range at which they exhibit maximum activity. For example, in the production of a genistein diglucoside using a CGTase from Paenibacillus macerans, the reaction conditions were optimized to enhance the yield. nih.gov Similarly, studies on the enzymatic hydrolysis of isoflavone conjugates have shown that adjusting the pH and temperature can significantly improve reaction rates. For instance, the optimal pH for a purified glycosyltransferase was found to be 8.0, with the enzyme retaining high stability in a pH range of 7.0-9.0. The optimal temperature for the same enzyme was 45°C.

The following table summarizes the effects of optimizing various parameters on the yield of isoflavone biotransformations:

ParameterEffect on YieldExampleReference
pHOptimal pH maximizes enzyme activity.Maximum genistein yield from sophoricoside (B191293) was at pH 7.0. nih.gov
TemperatureOptimal temperature increases reaction rate.Maximum genistein yield from sophoricoside was at 35°C. nih.gov
Substrate ConcentrationHigh concentrations can be inhibitory.Genistein yield decreased with increasing sophoricoside concentration. nih.gov
Enzyme ConcentrationHigher concentration generally increases reaction rate.Increased β-glucosidase concentration improved genistein production. acs.org

Chemical Synthesis Approaches for Analogues and Derivatives

The chemical modification of genistein and its glycosides, including Genistein 7,4'-di-O-beta-D-glucopyranoside, is a significant area of research. These efforts aim to create analogues and derivatives with improved physicochemical properties, enhanced biological activity, and better selectivity for various molecular targets. frontierspartnerships.orgbibliotekanauki.plnih.gov The inherent chemical reactivity of the genistein scaffold, particularly its hydroxyl groups at the C-7 and C-4' positions, provides multiple avenues for synthetic alteration. frontierspartnerships.org

Modification of the Genistein Core and its Glycosides

A primary strategy in developing genistein derivatives involves the modification of its hydroxyl groups. These modifications can range from simple alkylation or acylation to the attachment of complex molecules and sugar moieties.

Glycosylation and Acylation: The synthesis of glycoside derivatives is a key approach to improving the solubility and bioavailability of genistein. nih.gov While early methods for glycosylating unprotected genistein with acetobromoglucose resulted in low yields, modern techniques have achieved better regioselectivity. frontierspartnerships.org Phase-transfer catalysis, for instance, has been successfully employed to achieve glycosylation at either the 7-O- or 4'-O- positions, though yields can still be relatively low. frontierspartnerships.orgnih.gov

Further modification of the attached sugar moieties is also a common strategy. A significant finding was the synthesis of nine genistein glycosides, some of which showed potent inhibition of cancer cell proliferation. frontierspartnerships.org The most active of these, a compound designated G21, possesses several key structural features achieved through chemical synthesis: acetylated sugar hydroxyls, a double bond within the sugar molecule, an alpha configuration for the glycosidic bond, and attachment of the sugar at the C7-OH position. frontierspartnerships.org Another complex derivative, [7-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-(1 → 4)-(6-O-acetyl-hex-2-ene-α-D-erythro pyranosyl)genistein], also named G21 in a separate study, was synthesized and found to induce aberrations in mitotic spindle formation, highlighting how complex glycosylation can impart novel biological activities. nih.gov

Silylation and Etherification: The hydroxyl groups of genistein can be protected to direct reactions to specific sites. Genistein readily undergoes 7,4'-O-silylation using tert-butyldimethylsilyl groups in the presence of imidazole. frontierspartnerships.org These silyl (B83357) ethers are stable intermediates that exhibit unique reactivity; for example, the silyloxy group can be selectively replaced by an acetoxy group in the presence of an acylating agent. frontierspartnerships.org

Another synthetic route involves creating hydroxyalkyl ether derivatives. A simple and efficient method has been developed to produce 7-O- and 4'-O-hydroxyalkyl ethers of genistein, which can then act as acceptors in subsequent glycosylation reactions, allowing for the creation of more complex structures. nih.gov

Lipophilisation and Other Functionalizations: To enhance cellular uptake and stability, researchers have synthesized fatty acid esters of genistein. frontierspartnerships.org By reacting genistein with stearic or oleic acid, derivatives such as genistein 4'-stearate, genistein 7-stearate, genistein 4',7-distearate, genistein-4'-oleate, genistein-7-oleate, and genistein 4',7-dioleate have been created. frontierspartnerships.org

In a different approach aimed at combining therapeutic effects, nitric oxide (NO)-donating derivatives of genistein have been synthesized. frontierspartnerships.org Compounds like 7-[(4-nitroxy)butyroyl]-genistein were designed to potentially inhibit tyrosine kinase activity while also increasing local NO levels, a key regulator of vascular homeostasis. frontierspartnerships.org

Table 1: Examples of Chemically Synthesized Genistein Derivatives

Derivative Type Synthetic Strategy Example Compound(s) Purpose of Modification
Glycosides Phase-transfer catalysis; Use of acetylated sugar precursors (e.g., acetobromoglucose). Genistein 7-O-glycosides, Genistein 4'-O-glycosides, Compound G21. Improve solubility, bioavailability, and biological activity. frontierspartnerships.orgnih.govnih.gov
Fatty Acid Esters Esterification with fatty acids (e.g., stearic acid, oleic acid). Genistein 4'-stearate, Genistein 7-oleate, Genistein 4',7-dioleate. Increase lipophilicity and cellular uptake. frontierspartnerships.org
Nitric Oxide Donors Attachment of NO-releasing moieties to the genistein core. 7-[(4-nitroxy)butyroyl]-genistein. Combine tyrosine kinase inhibition with vasodilation. frontierspartnerships.org
Ethers Alkylation of a tetra-n-butyl ammonium (B1175870) salt of genistein. 7-O-hydroxyalkyl ethers, 4'-O-hydroxyalkyl ethers. Create stable intermediates for further glycosylation. nih.gov
Silyl Ethers Reaction with silylating agents in the presence of a base. Genistein 7,4'-di-O-tert-butyldimethylsilyl ether. Protect hydroxyl groups for regioselective reactions. frontierspartnerships.org

Synthesis of Analogues with Modified Heterocyclic Structures

A more advanced approach to creating derivatives involves altering the fundamental C6–C3–C6 isoflavone skeleton. The Suzuki-Miyaura coupling reaction has proven to be a key tool for this purpose, enabling the synthesis of novel genistein analogues with potential as anti-cancer agents. nih.gov

This strategy has been used to replace the 4'-hydroxyphenyl B-ring of genistein with other aromatic systems that may act as effective bioisosteres. nih.gov The general synthetic procedure involves coupling a 3-iodochromone intermediate with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst. nih.gov Through this method, analogues have been successfully synthesized where the 4'-hydroxyphenyl moiety is replaced by groups such as 1-alkyl-1H-pyrazol-4-yl and pyridine-3-yl. nih.gov Evaluation of these compounds suggests that these pyrazole (B372694) and pyridine (B92270) groups can indeed serve as suitable bioisosteres for the original B-ring, paving the way for further investigation of these new analogues as potential therapeutics. nih.gov

Table 2: Synthesis of Genistein Analogues via Suzuki-Miyaura Coupling

Starting Materials Key Reagents Resulting Analogue Structure
3-Iodochromone and substituted boronic acids (e.g., pyridine-3-boronic acid). Tetrakis(triphenylphosphine)palladium, Na₂CO₃. Genistein analogue with the 4'-hydroxyphenyl ring replaced by a pyridine-3-yl group. nih.gov
3-Iodochromone and substituted pyrazole boronic esters. Tetrakis(triphenylphosphine)palladium, Na₂CO₃. Genistein analogue with the 4'-hydroxyphenyl ring replaced by a 1-alkyl-1H-pyrazol-4-yl group. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Genistein 7,4 Di O Beta D Glucopyranoside

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental in the isolation and analysis of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside from various sources, including plant extracts and synthesized mixtures. The selection of a suitable chromatographic method is contingent on the sample complexity and the analytical objective, whether for purification or quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely adopted technique for the analysis of isoflavones, including Genistein 7,4'-di-O-beta-D-glucopyranoside. scienggj.org This method offers high resolution, sensitivity, and the ability to obtain spectral data, which aids in peak identification and purity assessment. ebm-journal.org

Reversed-phase HPLC is the most common mode used for the separation of isoflavone (B191592) glycosides. scienggj.org In this technique, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the effective separation of compounds with varying polarities.

The mobile phase for the analysis of Genistein 7,4'-di-O-beta-D-glucopyranoside typically consists of a mixture of water (often with an acidic modifier like acetic acid or trifluoroacetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile. scienggj.orgresearchgate.netjfda-online.com The PDA detector is set to monitor the absorbance over a range of wavelengths, with the maximum absorption for genistein and its glycosides generally observed around 254-263 nm. researchgate.netnih.govglsciences.com The UV-Visible spectrum of genistein shows a characteristic absorption pattern, and its glycosylation does not significantly alter the chromophore, allowing for reliable detection. ebm-journal.orgresearchgate.net

A representative set of HPLC-PDA conditions for the analysis of isoflavone glycosides, including compounds structurally related to Genistein 7,4'-di-O-beta-D-glucopyranoside, is detailed in the interactive data table below.

Table 1: Representative HPLC-PDA Parameters for the Analysis of Isoflavone Glycosides
ParameterConditionSource
ColumnInertSustainSwift C18 (5 µm, 250 x 4.6 mm I.D.) glsciences.com
Mobile Phase AWater glsciences.com
Mobile Phase BAcetonitrile glsciences.com
Gradient Elution0-10 min, 0% B; 10-60 min, 0-100% B; 60-61 min, 100-0% B; 61-80 min, 0% B glsciences.com
Flow Rate1.0 mL/min glsciences.com
Column Temperature35 °C glsciences.com
DetectionPDA at 254 nm glsciences.com
Injection VolumeNot specified glsciences.com

Other Advanced Chromatographic Modalities

While HPLC-PDA is a mainstay for the analysis of Genistein 7,4'-di-O-beta-D-glucopyranoside, other advanced chromatographic techniques are employed for its purification and in-depth characterization.

Ultra-Performance Liquid Chromatography (UPLC) , coupled with mass spectrometry (MS), offers even higher resolution and sensitivity with shorter analysis times compared to conventional HPLC. nih.gov This is particularly useful for the analysis of complex biological samples where the concentration of the analyte may be low.

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products, including isoflavone glycosides. HSCCC avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample and leading to higher recovery rates. Various solvent systems, such as chloroform-methanol-water and ethyl acetate-n-butanol-water, have been successfully used for the separation of isoflavones from crude extracts.

Thin-Layer Chromatography (TLC) is another valuable technique, often used for the initial screening and qualitative analysis of isoflavone glycosides in plant extracts. It can also be used in a preparative mode for the isolation of small quantities of compounds.

Preclinical Investigations of Genistein 7,4 Di O Beta D Glucopyranoside: Biological Activities and Underlying Mechanisms

Modulation of Cellular Signaling Pathways

The interaction of Genistein (B1671435) 7,4'-di-O-beta-D-glucopyranoside with cellular signaling pathways, particularly those related to estrogenic activity and cell fate, is a primary area of investigation.

Estrogen Receptor Interactions and Transcriptional Modulation

The structural similarity of isoflavones to estradiol (B170435) allows them to interact with estrogen receptors (ERs), namely ERα and ERβ. ijpsm.com Generally, isoflavone (B191592) glycosides are observed to bind to both ERα and ERβ with a weaker affinity compared to their aglycone forms. ijpsm.com The aglycone, genistein, demonstrates a significantly higher binding affinity for ERβ over ERα. frontiersin.orgnih.gov While specific binding affinity data for Genistein 7,4'-di-O-beta-D-glucopyranoside to ERα and ERβ are not extensively detailed in the available literature, it is known to exhibit a significant estrogenic proliferative effect in MCF-7 cells, which are positive for the estrogen receptor. targetmol.comchemfaces.commedchemexpress.commdpi.com This suggests that the compound can indeed interact with the estrogen receptor pathway and modulate the transcription of estrogen-responsive genes. Studies on extracts containing genistein and its glucosides, including the 7,4'-di-O-glucopyranosyl form, indicate that these compounds are likely the primary drivers of the observed estrogen-like activities.

Effects on Cell Proliferation, Apoptosis, and Differentiation (e.g., MCF-7 cell line studies)

The influence of Genistein 7,4'-di-O-beta-D-glucopyranoside on cell behavior has been particularly noted in studies involving the human breast cancer cell line, MCF-7. Research has shown that this compound exerts a significant estrogenic proliferative effect on MCF-7 cells within sub-cytotoxic concentration ranges. chemfaces.com

While detailed mechanistic studies on the diglucoside are limited, the effects of its aglycone, genistein, on MCF-7 cells are well-documented and provide a potential framework for understanding its activity. Genistein's impact on MCF-7 cell proliferation is dose-dependent, with high concentrations inhibiting growth and low concentrations sometimes showing a stimulatory effect. researchgate.net The inhibitory effects are associated with the induction of apoptosis (programmed cell death). researchgate.netnih.gov

Mechanistically, genistein has been shown to modulate the expression of key proteins involved in apoptosis. For instance, it can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Specifically, treatment of MCF-7 cells with genistein has led to a decrease in Bcl-2 expression and an increase in Bax expression. nih.gov Furthermore, genistein can induce cell cycle arrest, a state where the cell stops dividing. This is partly achieved by increasing the expression of cyclin-dependent kinase inhibitors like p21WAF1. nih.gov

Table 1: Effects of Genistein (Aglycone) on MCF-7 Cells

Parameter Effect of Genistein Reference
Cell Proliferation Inhibition at high concentrations researchgate.net
Apoptosis Induction researchgate.netnih.gov
Bax/Bcl-2 Ratio Increased researchgate.netnih.gov
p21WAF1 Expression Increased nih.gov

Antioxidant and Anti-inflammatory Mechanisms

Genistein 7,4'-di-O-beta-D-glucopyranoside has demonstrated potential as both an antioxidant and an anti-inflammatory agent in preclinical models.

Scavenging of Reactive Oxygen Species (e.g., DPPH, Superoxide (B77818) Radicals)

The ability of a compound to scavenge reactive oxygen species (ROS) is a key indicator of its antioxidant potential. Genistein 7,4'-di-O-beta-D-glucopyranoside has been reported to possess potent antioxidant activity, as demonstrated by its capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.

Studies on related genistein glycosides have provided further insights. For instance, genistein mono-glucosides have been shown to exhibit superoxide radical scavenging activity. mdpi.com However, it has also been noted that the addition of more sugar moieties, as in gentiobiosides, can sometimes reduce or eliminate the antioxidant activity compared to the aglycone. mdpi.com The antioxidant activity of genistein itself is well-established and is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. ijpsm.comfrontiersin.orgnih.gov

Table 2: Radical Scavenging Activity of Genistein and its Glycosides

Compound Assay Result Reference
Genistein 7,4'-di-O-beta-D-glucopyranoside DPPH Radical Scavenging Potent activity reported
Genistein 4'-O-β-D-glucoside DPPH Radical Scavenging (IC50) 1.2 mM mdpi.com
Genistein 7-O-β-D-glucoside DPPH Radical Scavenging (IC50) > 2 mM mdpi.com
Genistein 4'-O-β-D-glucoside Superoxide Radical Scavenging (IC50) 0.9 mM mdpi.com
Genistein 7-O-β-D-glucoside Superoxide Radical Scavenging (IC50) 1.8 mM mdpi.com

Suppression of Pro-inflammatory Cytokine Production in Cellular Models (e.g., LPS-stimulated macrophages)

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Genistein 7,4'-di-O-beta-D-glucopyranoside has been shown to effectively suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage models.

The aglycone, genistein, has been extensively studied for its anti-inflammatory properties and has been found to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. frontiersin.orgnih.govnih.govplos.orgresearchgate.net This inhibitory action is often linked to the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.govplos.org

Table 3: Anti-inflammatory Effects of Genistein (Aglycone) on LPS-Stimulated Macrophages

Cytokine Effect of Genistein Cellular Model Reference
TNF-α Inhibition RAW 264.7 nih.govnih.govplos.org
IL-6 Inhibition RAW 264.7 nih.govnih.govplos.org

Inhibition of Lipid Peroxidation

Studies on other forms of genistein glycosides, such as genistein-7-O-beta-D-glucuronic acid, have shown that they retain the ability to inhibit copper-mediated lipid oxidation of low-density lipoprotein (LDL), although this activity may be diminished compared to the aglycone, genistein. nih.gov Genistein itself has been demonstrated to effectively inhibit lipid peroxidation in various in vitro systems, protecting lipoproteins from oxidative damage. nih.govnih.gov

Effects on Bone Metabolism in in vitro and Animal Models

The potential of isoflavones, particularly genistein and its glycosides, in bone health has been a significant area of preclinical research. These compounds are investigated for their estrogen-like activities and their ability to influence bone cell metabolism, offering a potential strategy against bone diseases like osteoporosis. frontiersin.orgnih.gov Genistein 7,4'-di-O-beta-D-glucopyranoside, as a member of this family, has been studied in the context of its potential anti-osteoporotic effects. chemfaces.com

Osteoblasts are the cells responsible for bone formation, and their activity can be monitored by measuring specific biomarkers, most notably alkaline phosphatase (ALP). Studies on genistein, the aglycone of Genistein 7,4'-di-O-beta-D-glucopyranoside, have consistently shown its ability to stimulate osteoblastic differentiation. nih.gov In mouse bone marrow-derived mesenchymal stem cell cultures, genistein treatment resulted in increased ALP activity, indicating a promotion of osteoblastic maturation. nih.gov This effect is part of a broader mechanism where genistein stimulates the expression of several genes regulated by the core-binding factor 1 (Cbfa1), a key transcription factor in osteoblast development. nih.gov

Research on various genistein derivatives further supports the role of these compounds in enhancing osteoblastic activity. nih.gov For instance, studies on UMR 106 osteoblastic cells revealed that certain prenylated derivatives of genistein could significantly increase ALP activity. nih.gov In a study investigating compounds from Sophora japonica seeds, Genistein 7,4'-di-O-beta-D-glucopyranoside was identified and, along with related compounds like sophoricoside (B191293), was noted for its estrogenic proliferative effects, which are linked to bone health. chemfaces.com Subsequent in-vivo testing on ovariectomized (OVX) rats with sophoricoside demonstrated a significant increase in serum ALP levels, suggesting a positive effect on bone formation. chemfaces.com

Table 1: Effect of Genistein and its Derivatives on Alkaline Phosphatase (ALP) Activity

Compound/Treatment Model System Key Finding Reference(s)
Genistein Mouse Bone Marrow Cultures Increased ALP activity as a function of time. nih.gov
8-Prenylgenistein UMR 106 Osteoblastic Cells Significant increase in ALP activity. nih.gov
6,8-Diprenylgenistein UMR 106 Osteoblastic Cells Significant increase in ALP activity. nih.gov

Beyond stimulating enzymatic markers, the impact of genistein and its derivatives extends to fundamental components of bone tissue, such as cellular proliferation (indicated by DNA content) and mineralization (indicated by calcium content). Research has shown that genistein can increase the DNA content in the femoral metaphyseal bone tissues of rats, suggesting an increase in the number of bone cells. mdpi.com

The same studies also demonstrated a significant increase in the calcium level in these bone tissues following genistein administration. mdpi.com This enhancement of calcium deposition is a critical indicator of bone mineralization and strength. nih.govmdpi.com In vitro experiments with bone marrow-derived mesenchymal stem cells corroborate these findings, showing that genistein treatment leads to increased calcium deposition in the cell cultures. nih.gov The increase in both DNA and calcium content points to a dual action of genistein: promoting the growth of bone cells and enhancing the mineral matrix they produce. mdpi.com

Table 2: Influence of Genistein on Bone Tissue Components

Parameter Model System Observed Effect Reference(s)
DNA Content Rat Femoral Metaphyseal Tissue Significant increase, indicating bone cell growth. mdpi.com
Calcium Content Rat Femoral Metaphyseal Tissue Significant increase in calcium levels. mdpi.com

The ovariectomized (OVX) rat is a standard and appropriate animal model for studying postmenopausal osteoporosis, as it mimics the bone loss caused by estrogen deficiency. nih.gov Numerous studies have established the protective effects of genistein in this model. nih.govnih.govnih.gov Administration of genistein to OVX rats has been shown to counteract bone loss, improve femoral mechanical properties, and increase bone mineral density (BMD). nih.govnih.govresearchgate.net

In a study of compounds isolated from Sophora japonica seeds, Genistein 7,4'-di-O-beta-D-glucopyranoside was identified as having a significant estrogenic proliferative effect in MCF-7 cells. chemfaces.com This estrogen-like activity is a key mechanism for combating postmenopausal osteoporosis. frontiersin.orgnih.gov In the same study, a structurally related isoflavone glycoside, sophoricoside, was administered to OVX rats and found to ameliorate osteoporosis in a dose-dependent manner, as evidenced by thicker bony trabeculae and more osteoblastic rimming in histopathological examinations. chemfaces.com These findings strongly suggest that genistein glycosides, including Genistein 7,4'-di-O-beta-D-glucopyranoside, are promising candidates for preventing and treating estrogen-deficient bone loss. nih.govchemfaces.com

Immunomodulatory Properties

Beyond bone metabolism, certain isoflavone glycosides have demonstrated the ability to modulate the immune system.

The production of Immunoglobulin E (IgE) antibodies is a central event in allergic reactions. The potential for genistein derivatives to suppress this process has been explored. In a study examining the effects of various genistein β-glycosides, a clear structure-activity relationship was observed. mdpi.com Specifically, Genistein 7-O-β-D-glucoside (genistin) demonstrated an inhibitory effect on the production of IgE antibodies in an in vivo bioassay. mdpi.com However, not all glycosides were effective; Genistein 4'-O-β-D-glucoside and Genistein 7-O-β-gentiobioside did not show the same inhibitory action. mdpi.com This indicates that the position and nature of the sugar moiety attached to the genistein core are critical for this specific immunomodulatory activity.

Angiogenic Modulation (Contextualizing Genistein's effects)

Dual Effects on Endothelial Cell Proliferation and Tube Formation

Preclinical investigations into the specific effects of Genistein 7,4'-di-O-beta-D-glucopyranoside on endothelial cell proliferation and tube formation, key processes in angiogenesis, are currently limited in the available scientific literature. While this particular glycoside has been identified in various plant sources and noted for its estrogenic properties in other cell types, direct studies on its angiogenic or anti-angiogenic potential in endothelial cells are scarce. targetmol.comchemfaces.commedchemexpress.com

However, extensive research on its aglycone, genistein, provides a foundation for potential, yet unconfirmed, dual biological activities. Genistein has been observed to exert biphasic effects on endothelial cells, where its impact can switch from pro-angiogenic to anti-angiogenic depending on its concentration.

At lower concentrations, genistein has been reported to promote the proliferation and tube formation of endothelial cells. Conversely, at higher concentrations, it exhibits inhibitory effects on these same processes. nih.gov For instance, studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that genistein can inhibit vascular endothelial growth factor (VEGF)-induced activation, a critical step in angiogenesis. nih.gov This inhibition is mediated through the downregulation of protein tyrosine kinase (PTK) activity and the suppression of the JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Furthermore, genistein has been shown to arrest the cell cycle and induce apoptosis in human endometrial endothelial cells in a dose-dependent manner. nih.gov In models of oxidative stress, genistein has also demonstrated a protective role by ameliorating endothelial nitric oxide synthase (eNOS) uncoupling in HUVECs, which is crucial for maintaining endothelial function. nih.gov

The transformation of genistein into its glycoside form, Genistein 7,4'-di-O-beta-D-glucopyranoside, through the addition of two glucose molecules, significantly alters its physicochemical properties, such as solubility and bioavailability. These changes could potentially modulate its biological activity, including its effects on endothelial cells. It is plausible that the glycosylation could influence its interaction with cellular receptors and signaling pathways involved in angiogenesis.

Given the established dual effects of the aglycone genistein, it is hypothesized that Genistein 7,4'-di-O-beta-D-glucopyranoside may also exhibit concentration-dependent effects on endothelial cell proliferation and tube formation. However, without direct experimental evidence, this remains speculative. Future preclinical studies are warranted to elucidate the specific actions of Genistein 7,4'-di-O-beta-D-glucopyranoside on endothelial cells and to determine whether it mirrors, enhances, or diminishes the known angiogenic properties of genistein.

Table of Research Findings on Genistein's Effect on Endothelial Cells

Cell LineCompoundConcentrationObserved Effect on Endothelial CellsReference
Human Umbilical Vein Endothelial Cells (HUVECs)GenisteinNot specifiedInhibits VEGF-stimulated endothelial cell activation by decreasing PTK activity and MAPK activation. nih.gov
Human Endometrial Endothelial Cells (HEECs)GenisteinDose-dependentInhibits proliferation and induces cell cycle arrest and apoptosis. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)GenisteinNot specifiedAmeliorated eNOS uncoupling in ox-LDL-injured cells. nih.gov
Endothelial CellsGenistein5 µM (half-maximal inhibition of proliferation) and 150 µM (half-maximal inhibition of in vitro angiogenesis)Inhibited endothelial cell proliferation and in vitro angiogenesis. nih.gov

Pharmacokinetic and Metabolic Profile of Genistein 7,4 Di O Beta D Glucopyranoside

In Vitro Dissolution and Solubility Characteristics

The initial step for the absorption of an orally administered compound is its dissolution in the gastrointestinal fluids. Poor aqueous solubility is a significant hurdle for the bioavailability of many phytochemicals, including the aglycone form of genistein (B1671435).

Comparison with Aglycone Genistein

Genistein 7,4'-di-O-beta-D-glucopyranoside demonstrates enhanced aqueous solubility and a more rapid dissolution rate when compared to its aglycone counterpart, genistein. This improvement is a direct consequence of the two hydrophilic beta-D-glucopyranoside units attached to the genistein backbone. The increased number of hydroxyl groups in the diglucoside molecule facilitates greater interaction with water molecules, thereby increasing its solubility.

CompoundRelative Water SolubilityRationale
Genistein (Aglycone)LowFewer hydroxyl groups available for hydrogen bonding with water.
Genistein 7-O-α-d-glucopyranosideHigher (4-fold increase reported) researchgate.netAddition of one hydrophilic glucose unit.
Genistein 7,4'-di-O-beta-D-glucopyranosideSignificantly Higher (Inferred) Addition of two hydrophilic glucose units, further increasing polarity.

Metabolic Stability in Simulated Biological Fluids

Following dissolution, a compound is exposed to the harsh chemical and enzymatic environment of the gastrointestinal tract. The metabolic stability of Genistein 7,4'-di-O-beta-D-glucopyranoside in simulated biological fluids is a critical determinant of its potential for absorption in its intact form or as its aglycone.

In vitro studies have indicated that Genistein 7,4'-di-O-beta-D-glucopyranoside possesses greater stability and undergoes slower metabolism in simulated gastrointestinal fluids compared to free genistein. This increased stability can be attributed to the glycosidic bonds, which protect the core genistein structure from immediate enzymatic degradation.

Resistance to Hydrolysis by Glycosidases

The primary metabolic pathway for isoflavone (B191592) glycosides in the gut is hydrolysis by glycosidases, particularly β-glucosidases, which are present in the small intestine and produced by the gut microbiota. wikipedia.org These enzymes cleave the glycosidic bonds, releasing the aglycone (genistein) and the sugar moieties.

While the glycosidic linkages of Genistein 7,4'-di-O-beta-D-glucopyranoside are susceptible to enzymatic hydrolysis, the compound is expected to exhibit a degree of resistance. The rate of hydrolysis is influenced by the specific type of glycosidic bond and the source of the enzyme. For example, studies on genistin (B1671436) (genistein 7-O-glucoside) have shown that it can be hydrolyzed by human digestive enzymes and gut microflora. wikipedia.org The presence of two glucose units in Genistein 7,4'-di-O-beta-D-glucopyranoside may influence the rate and extent of this hydrolysis, potentially leading to a more sustained release of the active aglycone in the gastrointestinal tract.

Absorption and Distribution Studies in Preclinical Models

Assessment of Oral Bioavailability Enhancement

Although direct pharmacokinetic studies on Genistein 7,4'-di-O-beta-D-glucopyranoside are limited, the improved solubility and dissolution characteristics strongly suggest a potential for enhanced oral bioavailability compared to genistein. The diglucoside may act as a pro-drug, delivering genistein more efficiently to the site of absorption.

Compound Administered (Oral)Resulting Bioavailability of GenisteinReference
GenisteinLower nih.govresearchgate.net
Genistin (Genistein 7-O-glucoside)Greater nih.govresearchgate.net
Genistein 7,4'-di-O-beta-D-glucopyranosidePotentially Enhanced (Inferred)

Tissue Distribution Patterns

Once absorbed, a compound's distribution to various tissues determines its sites of action. While specific tissue distribution data for Genistein 7,4'-di-O-beta-D-glucopyranoside is not available, studies on its aglycone, genistein, provide a likely pattern of distribution.

Following oral administration in rats, genistein has been found to distribute to a wide range of tissues. The distribution is not uniform, with some tissues accumulating higher concentrations than others. It is important to note that after absorption, genistein is extensively metabolized, and both the free aglycone and its conjugated metabolites are found in tissues. The relative proportions of these forms can vary between different tissues and from the concentrations found in the blood.

Role of Gut Microbiota in Glycoside Hydrolysis and Aglycone Formation

The absorption of isoflavone glycosides is largely precluded due to their hydrophilic nature and large molecular size. researchgate.netnih.gov Consequently, the initial and most critical step in the bioavailability of Genistein 7,4'-di-O-beta-D-glucopyranoside is the enzymatic hydrolysis of its two glucose units to yield the aglycone, genistein. This process is exclusively mediated by the enzymatic machinery of the gut microbiota.

Numerous bacterial species residing in the human intestine, particularly within the genera Bifidobacterium and Lactobacillus, produce extracellular and intracellular β-glucosidases. nih.govnih.gov These enzymes are responsible for cleaving the β-glycosidic bonds that link the glucose molecules to the genistein backbone at the 7 and 4' positions. The hydrolysis of the diglucoside likely occurs in a stepwise manner, first yielding the monoglucoside (genistin or its isomer) and then the aglycone, genistein. While specific studies on the hydrolysis of Genistein 7,4'-di-O-beta-D-glucopyranoside are limited, the general mechanism for isoflavone glycosides is well-established. wur.nl

Research using in vitro models, such as fecal fermentation, has demonstrated the capacity of the gut microbiota to efficiently transform isoflavone glycosides into their corresponding aglycones. wur.nl Furthermore, studies with Caco-2 cells, a model of the human intestinal epithelium, have shown that isoflavone glycosides have very low permeability, whereas their aglycones are transported more readily. nih.gov These findings underscore the indispensable role of the gut microbiota as a "metabolic organ" in unlocking the bioactive potential of dietary isoflavone glycosides like Genistein 7,4'-di-O-beta-D-glucopyranoside.

Once formed, genistein can be further metabolized by the gut microbiota into other compounds, such as dihydrogenistein (B190386) and 4-ethylphenol, which have their own distinct biological activities. mdpi.com

Influence of Glycosylation on Pharmacokinetic Parameters

The presence of the two glucose moieties in Genistein 7,4'-di-O-beta-D-glucopyranoside significantly influences its pharmacokinetic profile compared to its aglycone, genistein. This influence is primarily observed in the rate and extent of absorption.

Absorption: As a diglucoside, Genistein 7,4'-di-O-beta-D-glucopyranoside itself is poorly absorbed from the small intestine. nih.govnih.gov Its absorption is entirely dependent on the prior hydrolysis by gut microbial β-glucosidases. This enzymatic conversion is the rate-limiting step in its absorption. Consequently, the time to reach maximum plasma concentration (Tmax) for genistein derived from its diglucoside is expected to be longer compared to the direct ingestion of genistein. Studies comparing the pharmacokinetics of genistin (the 7-O-monoglucoside) with genistein have shown a delayed Tmax for the glycoside form. nih.gov While direct comparative data for the diglucoside is scarce, it is logical to infer that the sequential removal of two glucose units would further prolong the absorption process.

The table below presents pharmacokinetic parameters for genistein after oral administration of genistein and its monoglucoside, genistin, in rats, illustrating the influence of glycosylation. It is important to note that these data are for the monoglucoside and may not be directly extrapolated to the diglucoside.

Table 1: Pharmacokinetic Parameters of Genistein in Rats After Oral Administration of Genistein and Genistin

Compound Administered Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) Absolute Bioavailability (%) Reference
Genistein 40 2 4876.19 31,269.66 30.75 nih.gov
Genistin 64 (equiv. to 40 mg/kg genistein) 8 3763.96 51,221.08 48.66 nih.gov

Metabolism and Excretion: Once genistein is absorbed, it undergoes extensive phase II metabolism, primarily in the intestinal wall and the liver, to form glucuronide and sulfate (B86663) conjugates. wur.nlnih.gov Interestingly, genistein-4',7-diglucuronide has been identified as a major metabolite in human plasma after the consumption of soy products, indicating that the body can form and handle diglycosylated conjugates of genistein. nih.gov These water-soluble conjugates are then readily excreted in the urine. wur.nl

Future Perspectives and Emerging Research Avenues for Genistein 7,4 Di O Beta D Glucopyranoside

Exploration of Novel Biological Activities and Targets

While the aglycone genistein (B1671435) is known for a wide array of biological effects, including antioxidant, anti-inflammatory, and estrogenic activities, research into the specific actions of Genistein 7,4'-di-O-beta-D-glucopyranoside is still in its nascent stages. nih.govijpsm.comnih.gov Future investigations are crucial to delineate its distinct pharmacological profile.

Initial studies have revealed promising activities. For instance, Genistein 7,4'-di-O-beta-D-glucopyranoside has demonstrated potent antioxidant effects, evidenced by its capacity to scavenge DPPH radicals and inhibit lipid peroxidation. It has also been shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. A notable finding is its significant estrogenic proliferative effect observed in MCF-7 breast cancer cells, suggesting interactions with estrogen receptors. nih.gov This activity was a key finding in studies investigating anti-osteoporotic compounds from the seeds of Sophora japonica. nih.gov

The exploration of new therapeutic targets is a key future direction. Given the known roles of genistein in modulating pathways related to various cancers, cardiovascular diseases, and metabolic disorders, it is plausible that its diglucoside derivative may exhibit novel or enhanced activities against these conditions. nih.govnih.gov Research should focus on screening this compound against a wider range of cellular and molecular targets to uncover unique therapeutic potentials that differ from the parent genistein molecule.

Table 1: Reported Biological Activities of Genistein 7,4'-di-O-beta-D-glucopyranoside

ActivityModel SystemFinding
AntioxidantDPPH radical scavenging assayPotent scavenging effect
AntioxidantLipid peroxidation inhibition assayDemonstrated inhibition
Anti-inflammatoryLPS-stimulated macrophagesSuppressed pro-inflammatory cytokine production
EstrogenicMCF-7 human breast cancer cellsShowed significant proliferative effect

Development of Advanced Delivery Systems to Optimize Bioavailability

A significant hurdle for many flavonoids, including genistein, is their low bioavailability, which can be attributed to poor water solubility and extensive metabolism. thieme-connect.comnih.gov Glycosylation, such as in Genistein 7,4'-di-O-beta-D-glucopyranoside, is a natural strategy that can modify these properties. Indeed, in vitro studies have indicated that Genistein 7,4'-di-O-beta-D-glucopyranoside possesses improved solubility and a higher dissolution rate compared to its aglycone, genistein, suggesting a potential for enhanced oral bioavailability. Furthermore, it has demonstrated greater stability in simulated gastrointestinal fluids.

Future research will likely focus on leveraging advanced drug delivery technologies to further capitalize on these inherent advantages. Nanotechnology-based systems, such as liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs), offer promising strategies to protect the compound from degradation, enhance its absorption, and enable targeted delivery. mdpi.comfoodandnutritionjournal.orgnih.govbohrium.com These nanocarriers can encapsulate the hydrophobic compound, improving its bioavailability and allowing for controlled release. mdpi.com For example, microemulsions have been successfully developed to improve the solubility and permeability of genistein for topical applications. nih.gov Similar approaches could be adapted for Genistein 7,4'-di-O-beta-D-glucopyranoside to optimize its delivery for various therapeutic applications. The development of such formulations will be critical in translating the in vitro bioactivities of this compound into effective in vivo outcomes.

Chemoenzymatic Engineering for Enhanced Efficacy and Specificity

The strategic modification of natural compounds through chemoenzymatic engineering represents a frontier in drug discovery. This approach allows for the creation of novel analogues with potentially improved efficacy, target specificity, and pharmacokinetic properties. For Genistein 7,4'-di-O-beta-D-glucopyranoside, this involves the use of specific enzymes to synthesize or modify the glycosidic linkages.

Glycosyltransferases (GTs) are key enzymes in this process, capable of selectively attaching sugar moieties to the isoflavone (B191592) backbone. oup.comnih.gov Research has already demonstrated the use of a glycosyltransferase from Bacillus licheniformis (YjiC) for the glucosylation of genistein, successfully producing genistein 7-O-β-D-glucoside, 4'-O-β-D-glucoside, and the 4',7-O-β-D-diglucoside. nih.gov This highlights the feasibility of using enzymatic methods for precise synthesis.

Future work could explore a broader range of enzymes, including engineered "glycosynthases" or enzymes from different microbial sources, to create a library of genistein glycosides with diverse sugar decorations. mdpi.com For example, amylosucrase has been used to produce new isoflavone diglucosides. mdpi.com This diversification could lead to derivatives with enhanced water solubility, altered metabolic stability, or a more refined interaction with biological targets. nih.gov Furthermore, combining enzymatic synthesis with chemical modifications could yield novel structures that are not accessible through purely biological or chemical routes, opening new avenues for developing highly specific and potent therapeutic agents. nih.gov

Systems Biology and Omics Approaches in Glycoside Research

The complexity of flavonoid bioactivity necessitates a holistic analytical approach. Systems biology, which integrates various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for understanding the multifaceted effects of compounds like Genistein 7,4'-di-O-beta-D-glucopyranoside on biological systems. numberanalytics.comnih.gov

Future research should employ these high-throughput technologies to move beyond single-endpoint assays.

Transcriptomics and Proteomics can reveal the global changes in gene and protein expression within cells or tissues upon treatment with the compound. This can help identify the signaling pathways and molecular networks that are modulated, offering clues to its mechanism of action. researchgate.netconsensus.app

Metabolomics is particularly suited for studying the fate of the glycoside in vivo. It can be used to track its absorption, distribution, biotransformation into various metabolites, and excretion. nih.gov Studies on genistein have already shown that it undergoes extensive metabolism, and understanding the specific metabolic pathways of its diglucoside form is crucial for interpreting its biological effects. nih.govmdpi.commdpi.com

By integrating these omics datasets, researchers can construct comprehensive models of the compound's biological impact. nih.gov This systems-level understanding will be instrumental in identifying novel biomarkers of efficacy, predicting potential off-target effects, and elucidating the complex interplay between the compound, its metabolites, and the host's biological networks.

Standardization of Analytical and Bioactivity Assays

To ensure the reliability and comparability of research findings on Genistein 7,4'-di-O-beta-D-glucopyranoside, the standardization of analytical and bioactivity testing methods is paramount. A lack of consistency in these methods can lead to conflicting results and hinder scientific progress.

Analytical Methods: High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of isoflavones and their glycosides. nih.govingentaconnect.comjfda-online.com However, variations in columns, mobile phases, and detection methods can affect results. jfda-online.comresearchgate.net Future efforts should focus on developing and validating standardized HPLC or ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) protocols specifically for this diglucoside. nih.gov Furthermore, the development of high-throughput methods like enzyme-linked immunosorbent assays (ELISAs) could facilitate rapid screening and quality control. A specific ELISA has already been successfully developed for a related genistein glycoside, demonstrating the feasibility and utility of this approach. nih.gov This method was validated for specificity, sensitivity, and accuracy, and showed good correlation with HPLC analysis. nih.gov

Bioactivity Assays: Similarly, the assays used to evaluate biological activity must be standardized. This includes cell-based assays for cytotoxicity, anti-inflammatory, and antioxidant potential, as well as receptor-binding studies. Consistent use of cell lines, reagent concentrations, incubation times, and endpoint measurements is necessary to allow for meaningful comparisons between studies. Establishing benchmark standards and reference materials for Genistein 7,4'-di-O-beta-D-glucopyranoside will be a critical step in achieving this goal, fostering a more robust and collaborative research environment.

Q & A

Q. How does solvent composition affect stability in long-term storage?

  • Methodology : Stability is tested in DMSO, PBS, and cell culture media at -20°C, 4°C, and 25°C. HPLC-UV tracks degradation products (e.g., aglycone genistein). Lyophilization with cryoprotectants (trehalose) enhances shelf life in aqueous formulations .

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